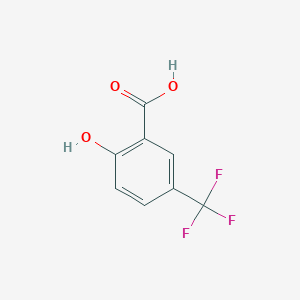

2-hydroxy-5-(trifluoromethyl)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDOJQUHDQGQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455806 | |

| Record name | 2-hydroxy-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79427-88-6 | |

| Record name | 2-hydroxy-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of 2-hydroxy-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-hydroxy-5-(trifluoromethyl)benzoic acid, a trifluoromethyl-substituted derivative of salicylic acid, is a significant compound in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group at the 5-position of the salicylic acid scaffold imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, which can enhance the pharmacological activity of derivative compounds.[1] This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, details modern synthetic methodologies with experimental protocols, and explores its biological significance, particularly in the context of inflammatory pathways.

Introduction and Discovery

The precise historical moment of the first synthesis of this compound is not definitively documented in readily available literature. However, the exploration of fluorinated organic compounds, particularly trifluoromethyl derivatives, gained significant momentum in the mid-20th century. The introduction of the trifluoromethyl group was recognized as a strategy to modulate the biological activity and physicochemical properties of organic molecules.[1] It is highly probable that this compound was first synthesized during this period of burgeoning interest in fluorinated pharmaceuticals and agrochemicals. The development of synthetic methodologies for trifluoromethylated aromatic compounds paved the way for the preparation of a wide array of novel structures, including derivatives of salicylic acid.

Synthesis History and Methodologies

The synthesis of this compound has evolved from classical aromatic substitution reactions to more sophisticated modern catalytic methods.

Historical Synthesis: The Kolbe-Schmitt Reaction

A plausible and historically significant route for the synthesis of this compound is the Kolbe-Schmitt reaction . This classic method involves the carboxylation of a phenoxide with carbon dioxide under pressure and heat.[2][3][4] In this context, the starting material would be 4-(trifluoromethyl)phenol.

Reaction Scheme:

Experimental Protocol (Hypothetical based on the Kolbe-Schmitt Reaction):

-

Phenoxide Formation: 4-(Trifluoromethyl)phenol is dissolved in an appropriate solvent and treated with a strong base, such as sodium hydroxide, to form the sodium phenoxide.

-

Carboxylation: The resulting sodium phenoxide is then subjected to a high pressure of carbon dioxide in an autoclave at an elevated temperature (typically 120-150 °C).

-

Acidification: After the reaction is complete, the reaction mixture is cooled and the resulting sodium salt of the carboxylic acid is dissolved in water and acidified with a strong mineral acid, such as hydrochloric acid or sulfuric acid, to precipitate the free this compound.

-

Purification: The crude product is then collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent.

Modern Synthesis: Palladium-Catalyzed C-H Hydroxylation

A more recent and efficient method for the synthesis of this compound involves the palladium-catalyzed hydroxylation of a C-H bond. A notable example is the synthesis from 3-(trifluoromethyl)benzoic acid.[5]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a 50 mL high-pressure reactor equipped with a magnetic stir bar, add Pd(OAc)2 (11.2 mg, 0.05 mmol), 3-(trifluoromethyl)benzoic acid (0.5 mmol), benzoquinone (54.0 mg, 0.5 mmol), KOAc (98.0 mg, 1 mmol), and N,N-dimethylacetamide (1.5 mL).[5]

-

Reaction Conditions: The reaction vessel is filled with O2 to a pressure of 20 atm, then evacuated and refilled with O2 to 5 atm (this process is repeated twice). The reaction mixture is then stirred at 115 °C for 15 hours.[5]

-

Work-up and Purification: After cooling to room temperature, the crude product is purified.[5]

Quantitative Data

| Synthesis Method | Starting Material | Key Reagents | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Reference |

| Kolbe-Schmitt Reaction | 4-(Trifluoromethyl)phenol | NaOH, CO2 | 120-150 | High | Several | Variable | [2][3][4] |

| Pd-Catalyzed Hydroxylation | 3-(Trifluoromethyl)benzoic acid | Pd(OAc)2, Benzoquinone, KOAc, O2 | 115 | 20 (initial) | 15 | Not Specified | [5] |

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, its structural analog, 2-hydroxy-4-(trifluoromethyl)benzoic acid, the active metabolite of the antiplatelet drug Triflusal, has been shown to be a potent inhibitor of the inflammatory response.[6][7] This inhibition is mediated through the downregulation of cyclooxygenase-2 (COX-2) expression and the inhibition of the transcription factor nuclear factor-kappa B (NF-κB).[6][7] Given the structural similarity, it is plausible that this compound exhibits similar anti-inflammatory properties. Derivatives of this compound have been investigated for their anti-inflammatory and antiplatelet applications.[6]

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2. Salicylates are known to inhibit this pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs), including salicylates, exert their effects by inhibiting COX enzymes.

Conclusion

This compound is a compound of significant interest due to the influence of the trifluoromethyl group on the properties of the salicylic acid core. While its precise discovery is not well-documented, its synthesis can be achieved through both classical methods like the Kolbe-Schmitt reaction and modern palladium-catalyzed C-H functionalization. The biological activity of its structural isomer suggests that it likely possesses anti-inflammatory properties through the inhibition of the NF-κB and COX pathways. Further research into the specific biological targets and therapeutic potential of this compound is warranted and could lead to the development of novel therapeutic agents.

References

- 1. This compound (79427-88-6) for sale [vulcanchem.com]

- 2. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 4. Kolbe-Schmitt Reaction [organic-chemistry.org]

- 5. 2-Hydroxy-5-Trifluoromethyl Benzoic Acid CAS#: 79427-88-6 [m.chemicalbook.com]

- 6. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triflusal - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical Properties of 2-hydroxy-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-5-(trifluoromethyl)benzoic acid, a derivative of salicylic acid, is a compound of significant interest in medicinal chemistry and materials science. Its structure features a benzoic acid scaffold with a hydroxyl group at the 2-position and an electron-withdrawing trifluoromethyl group at the 5-position.[1] This substitution pattern imparts unique physicochemical characteristics that influence its biological activity, metabolic stability, and formulation potential. The trifluoromethyl group, in particular, is known to enhance lipophilicity and can improve metabolic resistance, making this molecule a valuable building block in drug design.[1] This guide provides a comprehensive overview of its core physicochemical properties, supported by detailed experimental protocols for their determination.

Core Physicochemical Data

The known quantitative properties of this compound are summarized below. These parameters are fundamental to predicting the compound's behavior in biological systems and during formulation development.

| Property | Value | Unit |

| Molecular Formula | C₈H₅F₃O₃ | - |

| Molecular Weight | 206.12 | g/mol |

| Physical Appearance | White crystalline solid | - |

| Boiling Point | 292.8 ± 40.0 | °C at 760 mmHg |

| Density | 1.5 ± 0.1 | g/cm³ |

| LogP (Octanol-Water) | 3.89 | - |

| pKa (Predicted) | 2.55 ± 0.10 | - |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination by Capillary Method

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-2°C).

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder to pack a small amount (2-3 mm high) of the sample into the closed end.

-

Apparatus Setup: The packed capillary tube is placed into a melting point apparatus, adjacent to a calibrated thermometer or integrated digital sensor.

-

Heating: The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the range.

-

Purity Assessment: A broad melting range often indicates the presence of impurities.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is critical for understanding a compound's ionization state at different pH values, which affects its solubility, absorption, and receptor binding.

Methodology:

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer. The temperature is maintained at a constant value (e.g., 25°C).

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Solubility Determination by Shake-Flask Method

Solubility is a key factor influencing a drug's bioavailability. This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

System Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solids.

-

Concentration Analysis: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL) or as a molar concentration.

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is essential for predicting its membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4) are mixed and shaken vigorously to mutually saturate the two phases. The phases are then separated after equilibration.

-

Partitioning: A small, accurately weighed amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated for several hours to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is achieved.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two immiscible layers.

-

Concentration Analysis: The concentration of the compound in each phase is accurately measured using an appropriate analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualized Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound.

References

Solubility Profile of 2-hydroxy-5-(trifluoromethyl)benzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-hydroxy-5-(trifluoromethyl)benzoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in research, particularly in drug discovery and development, where it is investigated as a cyclooxygenase (COX) inhibitor. This document compiles available solubility data, details a standard experimental protocol for solubility determination, and presents a visual workflow for this process.

Core Concepts in Solubility

The solubility of a compound is influenced by its molecular structure, including its polarity, and the properties of the solvent. This compound is a derivative of salicylic acid, featuring a hydroxyl group, a carboxylic acid group, and a trifluoromethyl group attached to a benzene ring. The presence of the trifluoromethyl group significantly increases the lipophilicity of the molecule.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of common organic solvents is not extensively available in publicly accessible literature. However, based on the solubility of structurally similar compounds, such as other trifluoromethyl-substituted benzoic acids, a qualitative assessment can be made. The compound is generally expected to be more soluble in polar organic solvents.

| Organic Solvent | Chemical Formula | Solubility (at ambient temperature) |

| Methanol | CH₃OH | Expected to be soluble |

| Ethanol | C₂H₅OH | Expected to be soluble |

| Acetone | C₃H₆O | Expected to be soluble |

| Ethyl Acetate | C₄H₈O₂ | Expected to be soluble |

| Dichloromethane | CH₂Cl₂ | Expected to be soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Expected to be soluble |

Note: The qualitative descriptors are based on the general solubility characteristics of trifluoromethyl-substituted benzoic acids in polar organic solvents.[1][2] Specific quantitative data requires experimental determination.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3]

Objective: To determine the saturation concentration of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent of high purity

-

Glass vials or flasks with airtight screw caps

-

A constant temperature shaker or incubator

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other suitable analytical instrument.

Procedure:

-

Preparation of the Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Addition of Solvent: Accurately add a known volume or mass of the organic solvent to the vial containing the solid.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be rigorously controlled throughout the experiment.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents remains to be fully documented in the literature, its structural characteristics suggest good solubility in polar organic solvents. For researchers and drug development professionals, the standardized shake-flask method provides a robust framework for experimentally determining the precise solubility of this compound, a critical parameter for advancing its study and application.

References

A Guide to the Crystal Structure Analysis of 2-hydroxy-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2-hydroxy-5-(trifluoromethyl)benzoic acid. While a definitive, publicly available crystal structure analysis of this specific compound is not available, this document outlines the established experimental protocols and expected structural characteristics based on related benzoic acid derivatives.

Physicochemical Properties

This compound is a derivative of salicylic acid, featuring a trifluoromethyl group at the 5-position.[1] This substitution significantly influences its physicochemical properties, such as lipophilicity and metabolic stability.[1] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C8H5F3O3 | [1][2][3] |

| Molecular Weight | 206.12 g/mol | [1][2] |

| Physical Appearance | White crystalline solid | [1] |

| Boiling Point | 292.8 ± 40.0 °C at 760 mmHg | [1][4] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| pKa | 2.55 ± 0.10 (Predicted) | [4] |

| LogP | 3.89 | [1] |

| Storage | Inert atmosphere, Room Temperature | [4][5] |

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis

A common method for the synthesis of this compound involves the palladium-catalyzed hydroxylation of 3-(trifluoromethyl)benzoic acid. A general procedure is as follows:

-

Reaction Setup : To a high-pressure reactor, add Pd(OAc)2, 3-(trifluoromethyl)benzoic acid, benzoquinone, KOAc, and N,N-dimethylacetamide.[4]

-

Oxygenation : Fill the reactor with O2 (20 atm), then evacuate and refill with O2 (5 atm) twice.[4]

-

Reaction : Stir the mixture at 115 °C for 15 hours.[4]

-

Purification : Cool the reaction to room temperature and purify the crude product to yield this compound.[4]

Crystallization

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. A typical crystallization protocol would involve:

-

Solvent Selection : Dissolve the synthesized this compound in a suitable solvent or a mixture of solvents. The choice of solvent is critical and often determined empirically.

-

Slow Evaporation : Allow the solvent to evaporate slowly at a controlled temperature. This is a common technique to promote the growth of large, well-ordered crystals.

-

Cooling : Alternatively, a saturated solution can be slowly cooled to induce crystallization, as solubility typically decreases with temperature.[6]

-

Crystal Harvesting : Once suitable crystals have formed, they are carefully harvested from the mother liquor.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystal. Both powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction (SCXRD) are valuable techniques.

-

Powder X-ray Diffraction (PXRD) : This technique is used for the characterization of polycrystalline materials.[7] It provides a "fingerprint" of the crystalline solid, which is useful for phase identification and assessing purity.[7] The sample is ground into a fine powder and irradiated with X-rays, and the diffraction pattern is recorded.

-

Single-Crystal X-ray Diffraction (SCXRD) : This is the gold-standard for determining the precise atomic arrangement. A suitable single crystal is mounted on a goniometer and irradiated with a focused X-ray beam. The resulting diffraction data is used to solve and refine the crystal structure.

Expected Structural Characteristics

Based on the structures of similar benzoic acid derivatives, the crystal structure of this compound is expected to exhibit several key features:

-

Intramolecular Hydrogen Bonding : A strong intramolecular hydrogen bond is anticipated between the hydroxyl group and the carbonyl oxygen of the carboxylic acid group, a characteristic feature of salicylic acid derivatives.[1]

-

Intermolecular Interactions : The crystal packing will likely be dominated by intermolecular hydrogen bonds, particularly the formation of carboxylic acid dimers through O-H···O interactions.[8][9] Other interactions, such as C-H···O and C-H···F hydrogen bonds, may also play a role in stabilizing the three-dimensional supramolecular framework.[8]

Visualizations

Experimental Workflow

The general workflow for the crystal structure analysis is depicted below.

References

- 1. This compound (79427-88-6) for sale [vulcanchem.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. PubChemLite - this compound (C8H5F3O3) [pubchemlite.lcsb.uni.lu]

- 4. 2-Hydroxy-5-Trifluoromethyl Benzoic Acid CAS#: 79427-88-6 [m.chemicalbook.com]

- 5. 79427-88-6|this compound|BLD Pharm [bldpharm.com]

- 6. CN112409201A - Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid - Google Patents [patents.google.com]

- 7. moodle2.units.it [moodle2.units.it]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Quantum Chemical Insights into 2-Hydroxy-5-(trifluoromethyl)benzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical calculations of 2-hydroxy-5-(trifluoromethyl)benzoic acid, a salicylic acid derivative with potential significance in pharmaceutical research. By leveraging computational methodologies, we can elucidate its molecular structure, vibrational properties, and electronic characteristics, providing a foundational understanding for its application in drug design and development. The trifluoromethyl group at the 5-position notably enhances its lipophilicity and metabolic stability.[1]

Molecular Structure and Optimized Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in determining the optimized molecular geometry of this compound. These calculations consistently predict an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid group, a characteristic feature of salicylic acid derivatives that contributes to the molecule's stability and influences its reactivity.[1]

The following table summarizes typical bond lengths and angles that would be determined through DFT calculations, based on studies of similar benzoic acid derivatives.

| Parameter | Description | Typical Calculated Value (Å or °) |

| O-H (hydroxyl) | Bond length of the hydroxyl group's hydrogen | ~0.97 |

| C=O (carbonyl) | Bond length of the carbonyl double bond | ~1.22 |

| C-O (hydroxyl) | Bond length of the carbon-hydroxyl oxygen bond | ~1.35 |

| C-C (aromatic) | Average bond length within the benzene ring | ~1.40 |

| C-CF3 | Bond length between the ring and trifluoromethyl group | ~1.50 |

| O-H···O | Intramolecular hydrogen bond distance | ~1.7 - 1.9 |

| ∠(CCOH) | Dihedral angle of the carboxylic acid group | Near planar |

Vibrational Spectroscopy

Theoretical vibrational analysis provides a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and their corresponding modes. The table below presents a selection of key vibrational modes and their expected frequencies for this compound, based on analyses of related compounds.

| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |

| O-H stretch | Stretching of the hydroxyl group | 3200 - 3600 (broad due to H-bonding) |

| C-H stretch (aromatic) | Stretching of the aromatic C-H bonds | 3000 - 3100 |

| C=O stretch | Stretching of the carbonyl group | 1650 - 1700 |

| C-C stretch (aromatic) | In-plane stretching of the benzene ring | 1400 - 1600 |

| C-F stretch | Stretching of the C-F bonds in the CF₃ group | 1100 - 1400 |

| O-H bend | Bending of the hydroxyl group | 1200 - 1400 |

Electronic Properties

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding its reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate an electron |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept an electron |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability |

| Dipole Moment | Measure of the molecule's overall polarity | Influences intermolecular interactions |

| Molecular Electrostatic Potential (MEP) | 3D visualization of the charge distribution | Identifies regions prone to electrophilic and nucleophilic attack |

Methodologies for Quantum Chemical Calculations

The data presented in this guide are typically obtained through a systematic computational workflow. The following provides a detailed protocol for performing such calculations.

Computational Details

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Method: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for organic molecules.

Basis Set: A split-valence basis set, such as 6-31G(d,p) or a more extensive one like 6-311++G(d,p), is typically employed to provide a good description of the electronic structure. The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately modeling hydrogen bonding and anionic species.

Geometry Optimization

The initial step involves constructing the 3D structure of this compound. This structure is then optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

Frequency Calculations

Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations provide the theoretical IR and Raman spectra, including the intensities and assignments of the vibrational modes.

Electronic Property Calculations

Single-point energy calculations on the optimized geometry are used to determine various electronic properties. This includes the analysis of molecular orbitals (HOMO, LUMO), the generation of the molecular electrostatic potential (MEP) map, and Natural Bond Orbital (NBO) analysis to investigate charge distribution and intramolecular interactions.

Visualizations

Visual representations are essential for interpreting the results of quantum chemical calculations. The following diagrams illustrate key aspects of the computational study of this compound.

References

Thermal Stability and Decomposition of 2-Hydroxy-5-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-hydroxy-5-(trifluoromethyl)benzoic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from studies on structurally related compounds, namely salicylic acid and other fluorinated aromatic carboxylic acids. The document outlines predicted thermal behaviors, potential decomposition pathways, and key decomposition products. Standardized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are detailed to facilitate further empirical studies.

Introduction

This compound, a derivative of salicylic acid, is a valuable building block in medicinal chemistry and materials science. Its structural features, including the carboxylic acid, hydroxyl group, and the electron-withdrawing trifluoromethyl group, impart unique physicochemical properties. An understanding of the thermal stability and decomposition characteristics of this molecule is crucial for its safe handling, storage, and application in various manufacturing processes, particularly in drug development where thermal stress can occur during formulation and sterilization.

The intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups is known to contribute to the overall stability of the salicylic acid scaffold. However, the presence of the trifluoromethyl group can significantly influence its decomposition mechanism and the nature of the resulting products. This guide aims to provide a predictive analysis of these properties.

Physicochemical and Predicted Thermal Properties

While specific experimental thermal analysis data for this compound is not widely published, its physical properties and those of related compounds can provide an indication of its thermal stability. An elevated boiling point is often correlated with higher thermal stability.

Table 1: Physicochemical and Thermal Data of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | C₈H₅F₃O₃ | 206.12 | 292.8 ± 40.0 | Not Available |

| Salicylic Acid | C₇H₆O₃ | 138.12 | 211 | 158-161 |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 249 | 122 |

| 4-Hydroxy-2-(trifluoromethyl)benzoic acid | C₈H₅F₃O₃ | 206.12 | Not Available | 159-161[1] |

| 2-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | 247 | 107-110 |

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through pathways characteristic of both salicylic acid and perfluorinated carboxylic acids (PFCAs).

Decarboxylation

A primary decomposition route for salicylic acid is decarboxylation to yield phenol. It is highly probable that this compound undergoes a similar initial decomposition step, losing carbon dioxide to form 4-(trifluoromethyl)phenol.

Decomposition of the Trifluoromethyl Group

At higher temperatures, the trifluoromethyl group is expected to decompose. Studies on other PFCAs suggest that this can occur through mechanisms involving the elimination of hydrogen fluoride (HF) or the formation of various radical species. The C-F bond is strong, but the C-C bond adjacent to the aromatic ring can be susceptible to homolytic cleavage at elevated temperatures.

The following diagram illustrates the potential initial decomposition pathway.

Caption: Predicted Initial Decomposition Pathway.

Further decomposition of 4-(trifluoromethyl)phenol at higher temperatures would likely lead to the fragmentation of the aromatic ring and the release of smaller fluorinated compounds.

Experimental Protocols

To empirically determine the thermal stability and decomposition profile of this compound, standardized thermal analysis techniques should be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the temperatures at which the material decomposes and the fraction of mass lost during each decomposition step.

Experimental Workflow:

Caption: TGA Experimental Workflow.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (typically alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected decomposition point (e.g., 30-40 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600-800 °C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy changes associated with these processes.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (typically aluminum). Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below any expected transitions.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the temperature range of interest.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) will show endothermic peaks for melting and decomposition, and exothermic peaks for crystallization or some decomposition processes. The peak onset temperature and the integrated peak area (enthalpy) are determined.

Conclusion

While direct experimental data on the thermal stability of this compound is scarce, a predictive analysis based on its structural analogues provides valuable insights. The compound is expected to exhibit relatively high thermal stability due to its salicylic acid core. The primary initial decomposition pathway is likely to be decarboxylation, followed by the breakdown of the fluorinated aromatic ring at higher temperatures. The experimental protocols provided in this guide offer a standardized approach for researchers to determine the precise thermal properties of this compound, which is essential for its safe and effective application in scientific and industrial settings. Further research, including TGA coupled with mass spectrometry (TGA-MS), is recommended to identify the evolved gas products and definitively elucidate the decomposition mechanism.

References

A Technical Guide to the Acidity of 2-hydroxy-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 2-hydroxy-5-(trifluoromethyl)benzoic acid, a fluorinated derivative of salicylic acid. Due to the electron-withdrawing nature of the trifluoromethyl group, this compound is of significant interest in medicinal chemistry and drug design, as modifications in acidity can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties. This document summarizes the available pKa data, provides context through comparison with related molecules, and outlines detailed experimental protocols for its determination.

Introduction

This compound is a salicylic acid derivative featuring a trifluoromethyl (-CF3) group at the 5-position of the benzene ring.[1] This substitution is expected to increase the acidity of the carboxylic acid group compared to the parent molecule, salicylic acid. The pKa value, which is the negative logarithm of the acid dissociation constant (Ka), is a critical parameter in drug development.[2] It influences a compound's solubility, lipophilicity, and ability to permeate biological membranes, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

pKa Value of this compound

Currently, only a predicted pKa value for the carboxylic acid group of this compound is available in the public domain.

Table 1: pKa Value for this compound

| Compound Name | CAS Number | pKa Value | Value Type |

| This compound | 79427-88-6 | 2.55 ± 0.10 | Predicted[3] |

The trifluoromethyl group is a strong electron-withdrawing group, which stabilizes the carboxylate anion formed upon deprotonation, leading to a lower pKa value and thus a stronger acid compared to salicylic acid.[1]

Comparative pKa Data

To contextualize the predicted pKa value, the experimental pKa values of salicylic acid, benzoic acid, and other relevant substituted benzoic acids are presented in Table 2. This comparison highlights the electronic effects of different substituents on the acidity of the carboxylic acid group.

Table 2: Experimental pKa Values of Related Benzoic Acid Derivatives at 25°C

| Compound Name | CAS Number | Substituent(s) | pKa Value |

| Benzoic Acid | 65-85-0 | - | 4.20[4][5] |

| Salicylic Acid (2-hydroxybenzoic acid) | 69-72-7 | 2-OH | 2.97[6] |

| 2-Fluorobenzoic Acid | 445-29-4 | 2-F | 3.46[7] |

| 3-Fluorobenzoic Acid | 455-38-9 | 3-F | 3.86[7] |

| 4-Fluorobenzoic Acid | 456-22-4 | 4-F | 4.14[7] |

| 2-hydroxy-4-(trifluoromethyl)benzoic acid | 328-90-5 | 2-OH, 4-CF3 | No experimental data found |

The data illustrates that electron-withdrawing groups, such as the hydroxyl group in the ortho position (salicylic acid) and fluorine atoms, increase the acidity of benzoic acid. The strong electron-withdrawing nature of the trifluoromethyl group is expected to have an even more pronounced acid-strengthening effect.

Experimental Protocols for pKa Determination

The pKa of an acidic compound like this compound can be experimentally determined using several methods, with potentiometric and spectrophotometric titrations being the most common and reliable.

1. Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH change using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.

-

Materials and Equipment:

-

This compound

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for ionic strength adjustment

-

High-purity water (Milli-Q or equivalent)

-

Co-solvent if needed (e.g., methanol or ethanol, due to low aqueous solubility)

-

Calibrated pH meter and electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Inert gas (e.g., nitrogen or argon) supply

-

-

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of water or a water/co-solvent mixture to a final concentration of approximately 1-10 mM. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration Setup: Place the analyte solution in a thermostatted vessel, introduce a magnetic stir bar, and begin gentle stirring. Purge the solution with an inert gas for 15-20 minutes to remove dissolved CO2 and maintain an inert atmosphere throughout the titration. Immerse the calibrated pH electrode into the solution.

-

Titration: Add the standardized NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve. The pKa can then be calculated using the Henderson-Hasselbalch equation at various points along the buffer region of the curve.

-

2. UV-Vis Spectrophotometric Titration

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance at a specific wavelength across a range of pH values.

-

Materials and Equipment:

-

All materials listed for potentiometric titration

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

A series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.

-

-

Procedure:

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent.

-

Spectral Scans: Record the UV-Vis spectrum of the fully protonated species in a highly acidic solution (e.g., pH 1) and the fully deprotonated species in a basic solution (e.g., pH 7). Identify the wavelength(s) with the largest difference in absorbance between the two forms.

-

Absorbance Measurements: Prepare a series of solutions of the compound in buffers of varying, precisely known pH values. Ensure the final concentration of the compound is constant across all solutions. Measure the absorbance of each solution at the pre-determined analytical wavelength.

-

Data Analysis: Plot the measured absorbance against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which is the pH at which the absorbance is midway between the absorbances of the fully protonated and deprotonated forms.

-

Logical Relationships in Acidity

The acidity of a substituted benzoic acid is influenced by the electronic properties of its substituents. A diagram illustrating these relationships provides a logical framework for understanding the pKa of this compound.

Caption: Influence of substituents on benzoic acid acidity.

This diagram illustrates that electron-withdrawing groups like the trifluoromethyl group stabilize the conjugate base (carboxylate anion), which in turn increases the acidity and results in a lower pKa value. Conversely, electron-donating groups destabilize the anion, decrease acidity, and lead to a higher pKa. The ortho-hydroxyl group in salicylic acid derivatives also contributes to increased acidity through intramolecular hydrogen bonding, which stabilizes the carboxylate anion.

References

- 1. This compound (79427-88-6) for sale [vulcanchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 2-Hydroxy-5-Trifluoromethyl Benzoic Acid CAS#: 79427-88-6 [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 6. researchgate.net [researchgate.net]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

The Core Mechanism of Action of 2-hydroxy-5-(trifluoromethyl)benzoic acid in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-hydroxy-5-(trifluoromethyl)benzoic acid, the principal active metabolite of the antiplatelet agent Triflusal, exerts its therapeutic effects through a multi-faceted mechanism of action. This technical guide provides a comprehensive overview of its molecular interactions within biological systems, focusing on its anti-inflammatory, anti-thrombotic, and neuroprotective properties. This document details the compound's effects on key signaling pathways, presents quantitative data from various in vitro and in vivo studies, and provides detailed experimental protocols for the key assays cited. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its complex biological activity.

Introduction

This compound is a salicylic acid derivative and the primary active metabolite of Triflusal.[1] Triflusal itself is a platelet aggregation inhibitor used in the prevention and treatment of cardiovascular and cerebrovascular diseases.[2] The pharmacological activity of Triflusal is largely attributed to its rapid conversion to this compound. This metabolite possesses a unique profile of biological activities that differentiate it from other salicylates like aspirin. Its mechanism of action is not limited to a single target but involves the modulation of several key enzymatic and signaling pathways, contributing to its antiplatelet, anti-inflammatory, and neuroprotective effects.[3][4]

Core Mechanisms of Action

The biological effects of this compound are primarily mediated through four key mechanisms:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Primarily targeting COX-1, leading to the inhibition of thromboxane A2 synthesis.

-

Inhibition of Phosphodiesterase (PDE): Resulting in increased intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Stimulation of Nitric Oxide (NO) Synthesis: Promoting vasodilation and inhibiting platelet activation.

-

Inhibition of the NF-κB Signaling Pathway: Attenuating the inflammatory response.

Inhibition of Cyclooxygenase (COX) and Thromboxane A2 Synthesis

Similar to other salicylates, this compound inhibits the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid to prostaglandins and thromboxanes.[5] Its parent drug, Triflusal, is a more potent inhibitor of COX-1 than COX-2.[6] This selective inhibition of COX-1 in platelets leads to a significant reduction in the synthesis of thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[5][7] This is a cornerstone of its anti-thrombotic effect.

Quantitative Data on COX Inhibition and Thromboxane A2 Synthesis

| Parameter | Compound | Value | Cell/System | Reference |

| COX-2 Inhibition (IC50) | Triflusal | 0.16 mM | Lipopolysaccharide-activated human blood | [8] |

| 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) | 0.39 mM | Lipopolysaccharide-activated human blood | [8] | |

| Aspirin | 0.18 mM | Lipopolysaccharide-activated human blood | [8] | |

| Thromboxane B2 (TXB2) Inhibition | Triflusal (600 mg/day for 15 days) | 85% | Serum from diabetic patients | [9] |

| Aspirin (400 mg/day for 15 days) | 99% | Serum from diabetic patients | [9] | |

| Urinary 11-dehydro-TXB2 Reduction | Triflusal (900 mg/day) | Dose-dependent reduction | Type 2 Diabetes Mellitus patients | [10] |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is based on a colorimetric COX inhibitor screening assay.[11][12]

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Reconstitute COX-1 and COX-2 enzymes in the assay buffer.

-

Prepare a solution of heme in a suitable solvent.

-

Prepare a solution of the chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Prepare a solution of arachidonic acid.

-

Prepare various concentrations of this compound and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

-

Add the test compound (this compound) or reference inhibitor at various concentrations to the designated wells. Include a vehicle control.

-

Initiate the reaction by adding the chromogenic substrate followed by arachidonic acid.

-

Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Phosphodiesterase (PDE) Inhibition and Increased cAMP

This compound and its parent compound, Triflusal, inhibit phosphodiesterases (PDEs), the enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][13] This inhibition leads to an accumulation of intracellular cAMP in platelets.[14] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that ultimately inhibit platelet activation and aggregation.[10] This mechanism contributes significantly to the anti-thrombotic properties of the compound and is distinct from the COX-inhibition pathway.

Experimental Protocol: cAMP Immunoassay in Platelets

This protocol is a general guideline for measuring cAMP levels in platelets using a competitive enzyme immunoassay (EIA) kit.

-

Platelet Isolation:

-

Collect whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).

-

Treat the PRP with a prostacyclin analogue (e.g., iloprost) to prevent platelet activation during subsequent steps.

-

Centrifuge the PRP at a higher speed (e.g., 800 x g) to pellet the platelets.

-

Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).

-

-

Treatment and Lysis:

-

Pre-incubate the platelet suspension with various concentrations of this compound or a vehicle control for a specified time at 37°C.

-

Stimulate the platelets with an agonist (e.g., ADP or thrombin) if required by the experimental design.

-

Stop the reaction and lyse the cells by adding a lysis buffer provided in the EIA kit.

-

-

cAMP Measurement:

-

Perform the competitive EIA according to the manufacturer's instructions. This typically involves adding the cell lysates and a fixed amount of cAMP-horseradish peroxidase (HRP) conjugate to a microplate pre-coated with anti-cAMP antibodies.

-

Incubate the plate, allowing the cAMP in the sample and the cAMP-HRP conjugate to compete for binding to the antibody.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that reacts with the bound HRP to produce a colorimetric signal.

-

Measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the cAMP concentration in the sample.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.

-

Stimulation of Nitric Oxide (NO) Synthesis

Triflusal has been shown to increase the synthesis of nitric oxide (NO) in neutrophils.[15][16] NO is a potent vasodilator and inhibitor of platelet adhesion and aggregation.[17] The increased production of NO contributes to the overall anti-thrombotic and potential cardiovascular protective effects of the drug. It is important to note that studies suggest the whole Triflusal molecule is required for this effect, and its metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid, alone does not significantly stimulate NO production by neutrophils.[15]

Experimental Protocol: Measurement of Nitric Oxide Production in Neutrophils

This protocol is based on the Griess assay, which measures nitrite, a stable and nonvolatile breakdown product of NO.

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.[18]

-

Perform hypotonic lysis to remove any remaining red blood cells.

-

Resuspend the purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution).

-

-

Cell Treatment:

-

Incubate the isolated neutrophils with various concentrations of Triflusal or a vehicle control in the presence or absence of a stimulating agent (e.g., fMLP or PMA) for a defined period at 37°C.

-

-

Nitrite Measurement:

-

Centrifuge the cell suspension to pellet the neutrophils.

-

Collect the supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Determine the nitrite concentration in the samples from the standard curve, which reflects the amount of NO produced.

-

Inhibition of the NF-κB Signaling Pathway

Triflusal and its active metabolite, this compound, have been demonstrated to inhibit the activation of the nuclear factor kappa-B (NF-κB) signaling pathway.[6][8] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1).[1][19] By inhibiting NF-κB, this compound can suppress the inflammatory cascade, which is implicated in various pathologies, including atherosclerosis and neurodegenerative diseases.[4]

Quantitative Data on NF-κB Pathway Inhibition

| Parameter | Compound | Value | Cell/System | Reference |

| NF-κB Activation Inhibition (IC50) | Triflusal | 1.13 ± 0.12 mM | - | [20] |

| 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) | 1.84 ± 0.34 mM | - | [20] | |

| Aspirin | 6.08 ± 1.53 mM | - | [20] |

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol describes a common method to assess the activity of the NF-κB signaling pathway.[21][22]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or THP-1) in appropriate growth medium.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

-

Cell Treatment:

-

After transfection, treat the cells with various concentrations of this compound or a vehicle control for a specified pre-incubation period.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a defined period (e.g., 6-24 hours).

-

-

Luciferase Assay:

-

Lyse the cells using a reporter lysis buffer.

-

Measure the firefly luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.

-

Subsequently, measure the Renilla luciferase activity in the same samples by adding the Renilla substrate.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in cell number and transfection efficiency.

-

Calculate the fold induction of NF-κB activity in stimulated cells compared to unstimulated controls.

-

Determine the inhibitory effect of this compound by comparing the normalized luciferase activity in treated cells to that in stimulated, untreated cells.

-

Signaling Pathways and Experimental Workflows

Diagram 1: Signaling Pathway of this compound

Caption: Multifaceted mechanism of this compound.

Diagram 2: Experimental Workflow for Platelet Aggregation Assay

Caption: Workflow for assessing platelet aggregation inhibition.

Neuroprotective Effects

Beyond its anti-thrombotic and anti-inflammatory actions, Triflusal and its active metabolite have demonstrated neuroprotective effects in various experimental models.[3][6] These effects are likely a culmination of its anti-inflammatory properties, particularly the inhibition of the NF-κB pathway, and its antioxidant activity. In models of cerebral ischemia and neurodegeneration, Triflusal has been shown to reduce neuronal damage and decrease glial cell activation.[23][24]

Experimental Model: Oxygen-Glucose Deprivation (OGD)

The OGD model is a widely used in vitro model to simulate ischemic conditions.[15][25]

-

Cell/Tissue Culture:

-

OGD Induction:

-

The standard culture medium is replaced with a glucose-free medium.

-

The cultures are placed in a hypoxic chamber with a low oxygen concentration (e.g., 1% O2) and a balance of N2 and CO2 for a specific duration (e.g., 30-60 minutes).

-

-

Treatment:

-

This compound can be added to the glucose-free medium during the OGD period.

-

-

Reperfusion:

-

The glucose-free medium is replaced with the standard, glucose-containing medium, and the cultures are returned to normoxic conditions.

-

-

Assessment of Neuroprotection:

-

Cell viability and death are assessed at various time points after reperfusion using assays such as propidium iodide (PI) staining for dead cells, lactate dehydrogenase (LDH) release assay for cytotoxicity, or MTT assay for cell viability.

-

Conclusion

This compound, the active metabolite of Triflusal, exhibits a complex and advantageous mechanism of action that extends beyond simple COX inhibition. Its ability to concurrently inhibit phosphodiesterase, stimulate nitric oxide synthesis, and suppress the pro-inflammatory NF-κB pathway provides a multi-pronged therapeutic approach. This unique pharmacological profile underscores its efficacy as an anti-thrombotic and anti-inflammatory agent with demonstrated neuroprotective potential. A thorough understanding of these intricate mechanisms is crucial for the continued development and optimization of therapeutic strategies targeting cardiovascular, cerebrovascular, and neurodegenerative diseases.

References

- 1. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 2. mdpi.com [mdpi.com]

- 3. Models of Inflammation: Carrageenan Air Pouch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Triflusal? [synapse.patsnap.com]

- 6. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 9. Effects of triflusal and acetylsalicylic acid on platelet aggregation in whole blood of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of thromboxane biosynthesis by triflusal in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academicjournals.org [academicjournals.org]

- 12. academicjournals.org [academicjournals.org]

- 13. Platelet antiaggregatory effect of triflusal in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Re-Evaluating the Relevance of the Oxygen–Glucose Deprivation Model in Ischemic Stroke: The Example of Cdk Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of in vitro effects of triflusal and acetysalicylic acid on nitric oxide synthesis by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. indigobiosciences.com [indigobiosciences.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. Models of inflammation: carrageenan air pouch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]

- 26. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

InChI Key and SMILES for 2-hydroxy-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core identification, physicochemical properties, and a detailed synthesis protocol for 2-hydroxy-5-(trifluoromethyl)benzoic acid, a key building block in pharmaceutical and agrochemical research. The presence of a trifluoromethyl group offers enhanced lipophilicity and metabolic stability, making it a valuable moiety in drug design.[1]

Core Identifiers

The definitive chemical identifiers for this compound are provided below, ensuring accurate compound registration and retrieval in chemical databases.

| Identifier | Value |

| InChI Key | YQDOJQUHDQGQPH-UHFFFAOYSA-N[1][2][3] |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)C(=O)O)O[1][2] |

| CAS Number | 79427-88-6 |

| Molecular Formula | C8H5F3O3[1] |

| Molecular Weight | 206.12 g/mol [1] |

Physicochemical Data

The following table summarizes key physicochemical properties of this compound. These values are crucial for predicting its behavior in various experimental and biological systems.

| Property | Value |

| Physical Appearance | White crystalline solid[1] |

| Boiling Point | 292.8 ± 40.0 °C at 760 mmHg (Predicted)[1][2] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted)[1][2] |

| pKa | 2.55 ± 0.10 (Predicted)[2] |

| LogP | 3.89[1] |

| Polar Surface Area | 57.53 Ų[1] |

| Storage Conditions | 2-8°C, Inert atmosphere[1][2] |

Experimental Protocol: Synthesis

A general procedure for the synthesis of this compound via a Palladium(II)-catalyzed C-H activation/hydroxylation reaction is detailed below.

Objective: To synthesize this compound from 3-(trifluoromethyl)benzoic acid.

Materials:

-

3-(Trifluoromethyl)benzoic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Benzoquinone

-

Potassium acetate (KOAc)

-

N,N-Dimethylacetamide (DMA)

-

Oxygen (O2)

-

50 mL high-pressure reactor with a magnetic stir bar

Procedure:

-

To a 50 mL high-pressure reactor equipped with a magnetic stir bar, add Pd(OAc)2 (11.2 mg, 0.05 mmol), 3-(trifluoromethyl)benzoic acid (0.5 mmol), benzoquinone (54.0 mg, 0.5 mmol), and KOAc (98.0 mg, 1 mmol).[2]

-

Add N,N-dimethylacetamide (1.5 mL) to the reactor.[2]

-

Seal the reaction vessel and fill it with O2 to a pressure of 20 atm.[2]

-

Evacuate the reactor and then refill with O2 to 5 atm. Repeat this evacuation and filling step twice.[2]

-

Stir the reaction mixture at 115 °C for 15 hours.[2]

-

After the reaction period, cool the vessel to room temperature.[2]

-

Upon completion, the crude product is purified. The purification follows standard post-treatment procedures for hydroxylation reactions.[2]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps and components involved in the described synthesis protocol.

Caption: Pd(II)-catalyzed hydroxylation synthesis workflow.

References

Methodological & Application

Synthesis of 2-hydroxy-5-(trifluoromethyl)benzoic acid from 3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-hydroxy-5-(trifluoromethyl)benzoic acid, a valuable intermediate in pharmaceutical and materials science research. The presented methodology focuses on a direct palladium-catalyzed hydroxylation of 3-(trifluoromethyl)benzoic acid. This approach offers a targeted route to the desired product. Included are comprehensive experimental procedures, quantitative data summaries, and a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory implementation.

Introduction

This compound is a salicylic acid derivative featuring a trifluoromethyl group, which imparts enhanced lipophilicity and metabolic stability.[1] These characteristics make it a significant building block in the development of novel therapeutic agents and advanced materials. The synthesis of this compound can be approached through various routes, with the choice of method often depending on the availability of starting materials and desired purity. While the user's initial query suggested a direct conversion from 3-(trifluoromethyl)benzoic acid, a more feasible and documented approach involves the carboxylation of 4-(trifluoromethyl)phenol via the Kolbe-Schmitt reaction. However, a more direct, albeit catalyzed, method for the hydroxylation of a trifluoromethyl-substituted benzoic acid has been reported and will be the focus of this protocol.

Proposed Synthetic Pathway: Palladium-Catalyzed Hydroxylation

The synthesis of this compound can be achieved through a palladium(II)-catalyzed C-H activation/hydroxylation reaction. This method directly introduces a hydroxyl group onto the aromatic ring of 3-(trifluoromethyl)benzoic acid.

Reaction Scheme:

Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis of this compound.

Table 1: Reagent and Reactant Specifications

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | Starting Material |

| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | Catalyst |

| Benzoquinone | C₆H₄O₂ | 108.09 | Oxidant |

| Potassium Acetate (KOAc) | C₂H₃KO₂ | 98.14 | Base |

| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | Solvent |

| Oxygen (O₂) | O₂ | 32.00 | Co-oxidant |

Table 2: Product Characterization and Yield

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Melting Point (°C) | Expected Yield (%) |

| This compound | C₈H₅F₃O₃ | 206.12 | White crystalline solid[1] | 159-161[1] | Variable |

Experimental Protocol

This protocol is based on a general method for the Pd(II)-catalyzed tert-butoxylation/hydroxylation of benzoic acids.[2]

Materials:

-

3-(Trifluoromethyl)benzoic acid (0.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (11.2 mg, 0.05 mmol)

-

Benzoquinone (54.0 mg, 0.5 mmol)

-

Potassium acetate (KOAc) (98.0 mg, 1 mmol)

-

N,N-Dimethylacetamide (DMAc) (1.5 mL)

-

Oxygen (gas)

-

50 mL high-pressure reactor with a magnetic stir bar

-

Standard laboratory glassware

-

Purification supplies (e.g., silica gel for chromatography)

Procedure:

-

Reactor Setup: To a 50 mL high-pressure reactor equipped with a magnetic stir bar, add palladium(II) acetate (11.2 mg, 0.05 mmol), 3-(trifluoromethyl)benzoic acid (0.5 mmol), benzoquinone (54.0 mg, 0.5 mmol), and potassium acetate (98.0 mg, 1 mmol).

-

Solvent Addition: Add N,N-dimethylacetamide (1.5 mL) to the reactor.

-

Oxygenation: Fill the reaction vessel with oxygen to a pressure of 20 atm. Evacuate the reactor and then refill with oxygen to 5 atm. Repeat this evacuation and refilling process twice.

-

Reaction: Stir the reaction mixture at 115 °C for 15 hours.

-

Cooling and Depressurization: After 15 hours, cool the reactor to room temperature and carefully vent the oxygen pressure.

-

Work-up and Purification: The crude product is purified by standard methods, such as silica gel chromatography, to isolate the this compound.

Visualizations

Diagram 1: Experimental Workflow for Palladium-Catalyzed Hydroxylation

Caption: Experimental workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Key Reaction Components

Caption: Key components and conditions for the hydroxylation reaction.

Safety Precautions

-

This reaction should be carried out in a well-ventilated fume hood.

-

The use of a high-pressure reactor requires appropriate training and safety measures.

-

Palladium compounds are toxic and should be handled with care.

-

Benzoquinone is a skin and respiratory irritant.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The palladium-catalyzed hydroxylation of 3-(trifluoromethyl)benzoic acid provides a direct synthetic route to this compound. The provided protocol, based on established literature, offers a starting point for researchers to produce this valuable compound. Optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific laboratory setup and scale of the synthesis.

References

Application Note: HPLC Method for the Quantification of 2-hydroxy-5-(trifluoromethyl)benzoic acid

Introduction

2-hydroxy-5-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its accurate quantification is crucial for quality control during production, formulation, and in research and development settings. This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method utilizes a C18 column with UV detection, providing excellent sensitivity, linearity, and precision.

Materials and Methods

Instrumentation and Consumables:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-